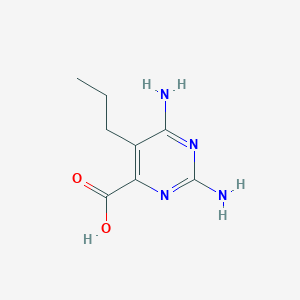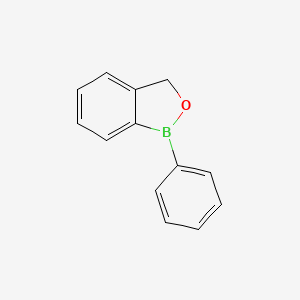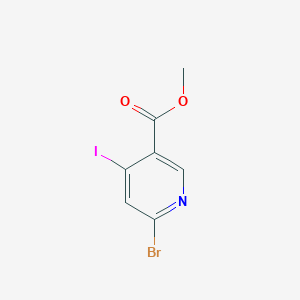
1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose is a derivative of glucofuranose, a type of sugar molecule. This compound is characterized by the presence of a cyclohexylidene group at the 1,2 positions and a methoxy group at the 3 position of the glucofuranose ring. It has the molecular formula C13H22O6 and a molecular weight of 274.31 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose can be synthesized through the reaction of glucofuranose with cyclohexanone in the presence of an acid catalyst. The reaction typically involves the formation of a cyclic acetal (cyclohexylidene) at the 1,2 positions of the glucofuranose ring. The methoxy group at the 3 position can be introduced through methylation using methyl iodide and a base such as sodium hydride .
Industrial Production Methods
the synthesis process described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for nucleophilic substitution include sodium methoxide (NaOMe) and sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrate molecules and glycosylation reactions.
Biology: Studied for its potential role in biological processes involving carbohydrates.
Medicine: Investigated for its potential use in the development of carbohydrate-based drugs, including antiviral and anticancer agents.
Industry: Used in the production of specialty chemicals and as a building block for various chemical syntheses
Mécanisme D'action
The mechanism of action of 1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose involves its interaction with specific molecular targets and pathways. The compound can act as a glycosyl donor or acceptor in glycosylation reactions, facilitating the formation of glycosidic bonds. This property makes it valuable in the synthesis of complex carbohydrates and glycoconjugates .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-O-Cyclohexylidene-a-D-glucofuranose: Similar structure but lacks the methoxy group at the 3 position.
1,25,6-Di-O-cyclohexylidene-3-C-methyl-α-D-allofuranose: Contains additional cyclohexylidene groups and a methyl group at the 3 position
Uniqueness
1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose is unique due to the presence of both the cyclohexylidene group and the methoxy group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in carbohydrate chemistry and a potential candidate for drug development .
Propriétés
IUPAC Name |
1-(6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl)ethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O6/c1-16-10-9(8(15)7-14)17-12-11(10)18-13(19-12)5-3-2-4-6-13/h8-12,14-15H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIJXRQWFMLKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C(OC1C(CO)O)OC3(O2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B13991366.png)
![2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide](/img/structure/B13991369.png)









![4-[(Trichloromethyl)sulfanyl]benzoic acid](/img/structure/B13991447.png)
![2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate](/img/structure/B13991448.png)

